(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 4-methoxybenzaldehyde, and tetrahydrofuran. The synthesis may involve:
Condensation Reactions: Combining benzothiazole with methoxybenzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazolone core.
Functional Group Modifications: Introducing the tetrahydrofuran-2-ylmethyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene or cyanogen.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a benzothiazole ring, methoxyphenyl group, and pyrazolone core. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(oxolan-2-ylmethyliminomethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-16-10-8-15(9-11-16)21-18(14-24-13-17-5-4-12-30-17)22(28)27(26-21)23-25-19-6-2-3-7-20(19)31-23/h2-3,6-11,14,17,26H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSKJWJFJMGJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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